molecular formula C9H9F2N B13050996 (1R)-1-(2,5-Difluorophenyl)prop-2-enylamine

(1R)-1-(2,5-Difluorophenyl)prop-2-enylamine

Cat. No.: B13050996
M. Wt: 169.17 g/mol
InChI Key: DEOQYXPAHXRVEY-SECBINFHSA-N
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Description

(1R)-1-(2,5-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,5-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,5-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium methoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

(1R)-1-(2,5-Difluorophenyl)prop-2-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Difluorophenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine
  • (1R)-1-(3,5-Difluorophenyl)prop-2-enylamine
  • (1R)-1-(2,5-Dichlorophenyl)prop-2-enylamine

Uniqueness

(1R)-1-(2,5-Difluorophenyl)prop-2-enylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R)-1-(2,5-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

DEOQYXPAHXRVEY-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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